Co-crystal Structure Validates a Precise Binding Mode to PI3Kγ for This Specific Scaffold
The compound forms a definitive and well-characterized complex with the human PI3Kγ catalytic subunit. The high-resolution (2.85 Å) X-ray co-crystal structure (PDB 3DPD) confirms that the morpholine oxygen atom engages in the critical hydrogen bond with the backbone amide of Val882 in the kinase hinge region, a signature interaction for PI3K inhibitors. This provides atomic-level validation of its on-target binding mode [1]. In contrast, generic or structurally similar compounds with a different core may fail to achieve this precise binding geometry, as demonstrated by the distinct isoforms selectivity observed in closely related benzoxazine analogs [2].
| Evidence Dimension | Target binding mode validation |
|---|---|
| Target Compound Data | Co-crystal structure with PI3Kγ (p110γ) at 2.85 Å resolution [1] |
| Comparator Or Baseline | Generic alternative or core-substituted analog (no specific named comparator; baseline is the class of PI3K inhibitors without this validated binding mode) |
| Quantified Difference | Structural validation vs. unvalidated or potentially different binding mode for other core scaffolds. |
| Conditions | X-ray crystallography; protein expressed from Homo sapiens. |
Why This Matters
The co-crystal structure de-risks procurement by providing a direct, unambiguous evidence of target engagement and binding mode, which is essential for reliable use as a chemical probe in enzyme assays or fragment-based drug discovery.
- [1] Ceska, T. A., et al. (2008). Crystal structure of human phosphoinositide 3-kinase gamma in complex with 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. Protein Data Bank, 3DPD. View Source
- [2] Perry, B., Alexander, R., Bennett, G., Buckley, G., Ceska, T., Crabbe, T., Dale, V., Gowers, L., Horsley, H., James, L., Jenkins, K., Crepy, K., Kulisa, C., Lightfoot, H., Lock, C., Mack, S., Morgan, T., Nicolas, A.-L., Pitt, W., Sabin, V., & Wright, S. (2008). Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines. Bioorganic & Medicinal Chemistry Letters, 18(16), 4700–4704. View Source
